molecular formula C20H16O6 B12676047 3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one CAS No. 38114-66-8

3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one

Cat. No.: B12676047
CAS No.: 38114-66-8
M. Wt: 352.3 g/mol
InChI Key: AXHUDFAOFSLOGU-UHFFFAOYSA-N
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Description

3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one (CAS 38114-66-8) is a chemical intermediate offered with a high purity level, typically between 85.0% and 99.8% . The compound has a molecular formula of C20H16O6 and a molecular weight of 352.337 g/mol . Its structure incorporates a 1,3-benzodioxole group, a scaffold noted in scientific literature for its role in bioactive molecules. For instance, research has identified synthetic 1,3-benzodioxole derivatives that function as potent agonists for the TIR1 auxin receptor, demonstrating significant potential in promoting root growth in plants . This suggests that 1,3-benzodioxole-containing compounds like this one are valuable tools for investigating plant physiology and developing new plant growth regulators . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet for proper handling and storage instructions, which include keeping the compound in a dry and cool environment .

Properties

CAS No.

38114-66-8

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)-3-oxobutyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C20H16O6/c1-11(21)8-14(12-6-7-16-17(9-12)25-10-24-16)18-19(22)13-4-2-3-5-15(13)26-20(18)23/h2-7,9,14,22H,8,10H2,1H3

InChI Key

AXHUDFAOFSLOGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC2=C(C=C1)OCO2)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Coumarin Derivatives

Compound Name Substituent at Position 3 Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Functional Groups
Target Compound* 1-(1,3-Benzodioxol-5-yl)-3-oxobutyl N/A ~342.3 N/A 4-OH, benzodioxole, ketone
3-(Benzo[d][1,3]dioxol-5-yl)coumarin Benzodioxol-5-yl 168–170 266.26 32 Benzodioxole
3-(3,4-Dimethoxyphenyl)coumarin 3,4-Dimethoxyphenyl 127–129 282.29 55 Methoxy groups
3-(Butyl)-4-hydroxycoumarin Butyl N/A ~260.3 N/A 4-OH, alkyl chain

*Note: Data for the target compound are inferred based on structural similarity.

Key Observations :

  • Substituent Complexity : The target compound’s 3-oxobutyl-benzodioxole substituent is bulkier and more electron-rich than the simple benzodioxole or dimethoxyphenyl groups in compounds from . This may reduce synthetic accessibility compared to simpler derivatives .
  • However, the benzodioxole and ketone groups may counterbalance this effect, enhancing membrane permeability .
  • Melting Points : Benzodioxole-substituted coumarins (e.g., compound 13 in ) exhibit higher melting points (168–170°C) than dimethoxyphenyl analogues (127–129°C), suggesting stronger intermolecular interactions (e.g., π-stacking or dipole-dipole forces) in the former .

Inhibitory Effects on Carcinogenesis

highlights that coumarin derivatives’ inhibitory activity against chemical carcinogens depends on substituent polarity and position:

  • Coumarin (unsubstituted) showed moderate inhibition of 7,12-dimethylbenz(a)anthracene-induced neoplasia.
  • Umbelliferone (7-hydroxycoumarin) was inactive, while scopoletin (7-hydroxy-6-methoxycoumarin) had marginal activity .
  • The benzodioxole group may further modulate electron distribution, affecting binding affinity .

Enzyme Inhibition Potential

This suggests that the benzodioxole moiety may interact with enzymatic active sites, a property that could extend to benzodioxole-containing coumarins .

Biological Activity

3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one, also known by its CAS number 224065, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromone backbone with a benzodioxole substituent, contributing to its unique biological properties. Its molecular formula is C16H15O5C_{16}H_{15}O_{5} and it has a molar mass of 299.29 g/mol. The structural characteristics are crucial for its interaction with biological targets.

Antioxidant Activity

Studies indicate that 3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell lines. This activity is primarily attributed to its ability to donate electrons and stabilize free radicals.

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies using macrophage cell lines showed a reduction in nitric oxide (NO) production upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

Anticancer Properties

The compound has shown promising results in various cancer models. For instance, it induces apoptosis in human cancer cell lines such as breast cancer (MCF-7) and colon cancer (HT-29) cells. Mechanistic studies suggest that it activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.

Case Studies

  • Cell Viability Assays : In a study assessing the cytotoxic effects of the compound on MCF-7 cells, results indicated an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests significant antiproliferative activity.
  • In Vivo Studies : Animal studies have shown that administration of the compound can significantly reduce tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent.

Data Tables

Biological Activity Effect Observed Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of NO production
AnticancerInduction of apoptosis in MCF-7 cells

The mechanisms underlying the biological activities of 3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one include:

  • Free Radical Scavenging : The presence of hydroxyl groups facilitates electron donation.
  • Enzyme Inhibition : The compound competes with substrates for binding sites on COX and LOX enzymes.
  • Apoptosis Induction : Modulation of apoptotic pathways through mitochondrial signaling.

Q & A

Q. What are the common synthetic routes for 3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one, and how are intermediates characterized?

The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclization. A chalcone precursor (e.g., 1-(1,3-benzodioxol-5-yl)ethanone) reacts with an aromatic aldehyde in the presence of KOH in ethanol to form an α,β-unsaturated ketone (chalcone). Subsequent cyclization with ethyl acetoacetate under basic conditions yields the coumarin derivative . Key intermediates are characterized using:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions.
  • FT-IR : To identify carbonyl (C=O) and hydroxyl (-OH) functional groups.
  • Melting Point Analysis : To assess purity.

Q. What crystallographic techniques are essential for determining the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

  • Crystal Growth : Slow evaporation of solvents like methanol or acetonitrile to obtain high-quality crystals .
  • Data Collection : Using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL software for structure solution and refinement, with hydrogen atoms placed geometrically and thermal parameters optimized .

Advanced Research Questions

Q. How can contradictions in crystallographic bond angle data (e.g., C–C–Br vs. C–C–H angles) be resolved?

Discrepancies in bond angles (e.g., C4–C3–Br1 = 127.0° vs. C2–C3–Br1 = 118.3° in related brominated analogs) arise from steric repulsion or electronic effects . Methodological approaches:

  • Multipole Refinement : To model electron density distortions using programs like XD or JANA.
  • Hirshfeld Surface Analysis : To quantify intermolecular interactions influencing geometry .
  • DFT Calculations : Compare experimental angles with gas-phase optimized structures (e.g., using Gaussian at the B3LYP/6-311+G(d,p) level) .

Q. What hydrogen-bonding motifs stabilize the crystal lattice, and how are they analyzed?

Graph set analysis (GSA) as per Etter’s formalism is used to classify hydrogen bonds. For example:

  • R₂²(8) motifs : Common in coumarin derivatives with hydroxyl and carbonyl groups.
  • C–H···O interactions : Stabilize layered structures, as seen in (100) planes of brominated analogs .
    Tools: Mercury (CCDC) for visualization; SHELXL for hydrogen atom parameterization .

Q. How do substituents on the benzodioxole ring affect the compound’s electronic properties?

Substituent effects are probed via:

  • UV-Vis Spectroscopy : Compare λ_max shifts to assess conjugation extent.
  • Cyclic Voltammetry : Measure redox potentials (e.g., for –OCH₃ vs. –NO₂ groups).
  • TD-DFT : Simulate electronic transitions (e.g., using ORCA software) .
    Example: Electron-withdrawing groups reduce HOMO-LUMO gaps, enhancing nonlinear optical (NLO) activity .

Q. What computational methods validate the compound’s mechanical properties (e.g., elasticity)?

Molecular mechanics (MM) simulations using:

  • Universal Force Field (UFF) : To model Young’s modulus and Poisson’s ratio.
  • Dreiding Parameters : For π-π stacking and torsional rigidity in the benzodioxole-coumarin framework .
    Validation: Compare simulated vs. experimental XRD thermal displacement parameters (U_ij) .

Methodological Notes

  • Software Citations : SHELX , ORTEP-3 , and Mercury are standard in crystallography.
  • Spectral Standards : NMR chemical shifts referenced to TMS; IR peaks normalized to polystyrene .

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